Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core. The compound is further substituted with a methyl 4-carbamoylbenzoate group and exists as a hydrochloride salt, enhancing its solubility.
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2.ClH/c1-27-12-11-16-19(13-27)32-23(20(16)22-25-17-5-3-4-6-18(17)31-22)26-21(28)14-7-9-15(10-8-14)24(29)30-2;/h3-10H,11-13H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVDIDGPCMBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its analogs.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural components. It features a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine core, which is known for its biological activity. The presence of functional groups such as methyl and carbamoyl enhances its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the benzo[d]thiazole derivative followed by the introduction of the tetrahydrothieno[2,3-c]pyridine structure. The reaction conditions often include the use of solvents like DMF (N,N-Dimethylformamide) and bases such as caesium carbonate to facilitate the coupling reactions .
Research indicates that compounds similar to this compound exhibit inhibitory activity against apurinic/apyrimidinic endonuclease 1 (APE1), an important enzyme involved in DNA repair and cellular response to oxidative stress. Inhibition of APE1 can potentiate the effects of alkylating agents such as temozolomide in cancer therapy .
In Vitro Studies
In vitro studies have shown that this class of compounds demonstrates low micromolar (µM) activity against APE1. For instance, one analog exhibited an IC50 value of approximately 2 µM in high-throughput screening assays. This suggests a strong potential for these compounds in enhancing chemotherapeutic efficacy by increasing cellular sensitivity to DNA-damaging agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties significantly affect biological activity. For example:
| Compound | APE1 Inhibition IC50 (µM) | Notes |
|---|---|---|
| Compound 1 | 1.5 | High potency against purified APE1 |
| Compound 2 | 12 | Moderate potency; requires further optimization |
| Lead Compound | 2 | Strong activity; enhances cytotoxicity of alkylating agents |
These findings indicate that maintaining certain structural features while modifying others can lead to improved biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Combination Therapy : In studies involving glioblastoma cell lines treated with methylmethane sulfonate (MMS), it was observed that co-administration with this compound resulted in enhanced cytotoxicity compared to MMS alone. This suggests a synergistic effect that could be exploited in clinical settings .
- Animal Models : In vivo studies demonstrated favorable pharmacokinetics with good exposure levels in plasma and brain tissues following intraperitoneal administration in mice. This characteristic is crucial for developing treatments targeting brain tumors where blood-brain barrier penetration is essential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole-Tetrahydrothieno[2,3-c]pyridine Cores
- N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride (): Molecular Formula: C24H24ClN3O3S2 vs. Compound A’s hypothetical formula (C24H23ClN3O3S2). Key Difference: Substituents on the benzamide group (2,4-dimethoxy vs. methyl benzoate carbamoyl). Data Gaps: No melting point, solubility, or bioactivity reported for this analog .
Heterocyclic Core Variations: Thieno[2,3-c]pyridine vs. Imidazo[1,2-a]pyridine
Compounds with imidazo[1,2-a]pyridine cores () highlight structural and synthetic parallels:
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) (): Melting Point: 223–225°C; Purity: 61% . Synthesis: One-pot reaction with moderate yield, emphasizing scalability challenges.
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Melting Point: 215–217°C; Purity: 55% . Spectroscopy: NMR and HRMS data confirm structural integrity.
Substituent Effects on Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine intermediates under reflux in ethanol or DMF, using glacial acetic acid as a catalyst (e.g., 4–5 hours at 80–100°C) .
- Step 2 : Carbamoyl coupling via activation of the benzoate moiety using reagents like EDCI/HOBt, followed by purification via column chromatography .
- Optimization : Adjust solvent polarity (e.g., absolute ethanol vs. DMF) and reaction time to improve yields. Microwave-assisted synthesis may reduce reaction duration .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Critical Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use EN 166-certified face shields for large-scale handling .
- Ventilation : Conduct reactions in fume hoods with ≥12 air changes/hour to mitigate inhalation risks (Category 4 acute toxicity) .
- Emergency Measures : Immediate decontamination of skin/eyes with water; contaminated clothing must be disposed of as hazardous waste .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₂ClN₃O₃S₂) .
- Elemental Analysis : Confirm purity (>95%) via C/H/N/S combustion analysis .
Advanced Research Questions
Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs targeting APE1 inhibition?
- SAR Development :
- Core Modifications : Replace the 6-methyl group with isopropyl or cyclopropyl to assess steric effects on APE1 binding .
- Bioassays : Test inhibitory activity in purified APE1 enzyme assays (IC₅₀ in µM range) and HeLa cell lysates to correlate in vitro and cellular potency .
- Data Interpretation : Use molecular dynamics simulations to map interactions between the tetrahydrothieno-pyridine scaffold and APE1’s active site .
Q. How should pharmacokinetic (PK) studies be designed to evaluate blood-brain barrier (BBB) penetration?
- In Vivo Protocol :
- Dosing : Administer 10 mg/kg intraperitoneally in mice; collect plasma and brain homogenates at 0.5, 2, 6, and 24 hours post-dose .
- Analytical Methods : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC₀–24h and brain-to-plasma ratio (target: ≥0.3) .
- Metabolite Profiling : Identify hydroxylated or glucuronidated metabolites using HRMS/MS to assess metabolic stability .
Q. How can contradictions between enzyme inhibition and cellular cytotoxicity data be resolved?
- Methodological Approaches :
- Permeability Assays : Measure cellular uptake via Caco-2 monolayers or PAMPA to rule out poor membrane permeability .
- Metabolite Interference : Incubate the compound with liver microsomes to identify active/inactive metabolites affecting cellular assays .
- Off-Target Screening : Use kinase or GPCR panels to exclude non-APE1-mediated cytotoxicity .
Q. What computational tools can prioritize analogs with improved APE1 binding affinity?
- In Silico Workflow :
- Docking Studies : Perform flexible ligand docking (e.g., AutoDock Vina) using APE1’s crystal structure (PDB: 1DEW). Focus on hydrogen bonds with Arg177 and hydrophobic contacts with Tyr128 .
- Free Energy Calculations : Apply MM-GBSA to rank analogs by predicted ΔG_binding. Prioritize derivatives with ΔG < −40 kcal/mol .
- ADMET Prediction : Use SwissADME to filter compounds with high BBB permeability (TPSA < 90 Ų) and low hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
